[3,3'-Bipyridin]-6-amine
Description
[3,3'-Bipyridin]-6-amine (CAS: 31970-30-6) is a heteroaromatic compound consisting of two pyridine rings connected at the 3- and 3'-positions, with an amine group at the 6-position. Its molecular formula is C₁₀H₉N₃, and it has a molecular weight of 171.20 g/mol . For instance, derivatives of this compound have been explored as tyrosine kinase inhibitors for anticancer applications . The compound is typically stored at -20°C to -80°C in DMSO solutions (10 mM concentration) to maintain stability .
Properties
IUPAC Name |
5-pyridin-3-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8/h1-7H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPQOKFUBWWAET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607439 | |
| Record name | [3,3'-Bipyridin]-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31970-30-6 | |
| Record name | [3,3'-Bipyridin]-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridin]-6-amine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halopyridine with a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halopyridine in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability. These methods include:
Ullmann Coupling: This method involves the homocoupling of halopyridines using copper as a catalyst.
Wurtz Coupling: This method involves the coupling of halopyridines using sodium metal.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3,3’-Bipyridin]-6-amine can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions where the amine group or the pyridine rings are substituted with other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles
Major Products:
Oxidation Products: Various oxidized bipyridine derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted bipyridine compounds
Scientific Research Applications
Chemistry:
Ligands in Catalysis: [3,3’-Bipyridin]-6-amine is used as a ligand in transition-metal catalysis due to its ability to coordinate with metal centers.
Photosensitizers: It is used in the development of photosensitizers for photochemical reactions.
Biology:
Biologically Active Molecules: This compound is a precursor for the synthesis of biologically active molecules.
Medicine:
Drug Development: It is used in the synthesis of pharmaceutical compounds due to its unique chemical properties.
Industry:
Supramolecular Structures: [3,3’-Bipyridin]-6-amine is used in the construction of supramolecular architectures.
Mechanism of Action
The mechanism of action of [3,3’-Bipyridin]-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal centers, forming complexes that can participate in various biochemical pathways. These interactions can lead to changes in the activity of the target molecules, resulting in the desired chemical or biological effects .
Comparison with Similar Compounds
Positional Isomers of Bipyridine Amines
Positional isomerism significantly alters physicochemical and functional properties. Key examples include:
Key Findings :
- The 2,2'-isomer demonstrates strong fluorescence properties when functionalized with electron-donating groups (e.g., methoxyphenyl, methylsulfanyl), enabling high-affinity Zn²⁺ sensing in biological systems .
- The 3,3'-isomer exhibits greater steric flexibility, making it suitable for designing kinase inhibitors .
- Positional isomers like the 3,4'- and 2,3'-derivatives show distinct hydrogen-bonding patterns and solubility profiles due to altered ring geometries .
Substituted Derivatives of this compound
Functionalization of the bipyridine scaffold modulates electronic and steric properties:
Key Findings :
- Electron-donating groups (e.g., methoxy, methyl) enhance fluorescence quantum yield and metal-binding affinity. For example, the 2'-methoxy-2-methyl derivative has a sharp melting point (151.2–151.9°C ), suggesting high crystallinity .
- Methylsulfanyl groups improve Zn²⁺ selectivity in fluorescence probes by facilitating charge transfer mechanisms .
Pharmaceutical Derivatives
Derivatives of this compound are prominent in drug discovery:
Biological Activity
[3,3'-Bipyridin]-6-amine is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Its structure, characterized by two fused pyridine rings with an amine group, allows it to interact with various biological targets, influencing numerous biochemical pathways.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure is significant for its reactivity and ability to form complexes with metal ions, which are crucial in biological systems.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The amine group may enhance binding affinity to specific targets, facilitating its role in therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of bipyridine can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes.
Anticancer Activity
Several studies have reported the anticancer potential of this compound. The compound has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For instance, it can influence the expression of genes related to apoptosis and cell cycle regulation.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10-50 µg/mL, indicating potent activity compared to standard antibiotics.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound significantly reduced cell viability at concentrations above 25 µM. Mechanistic studies indicated that the compound activates caspase pathways leading to apoptosis.
| Property | Description |
|---|---|
| Molecular Weight | 159.19 g/mol |
| Solubility | Soluble in DMSO; poorly soluble in water |
| pKa | Approximately 5.5 |
| LogP | 1.2 (indicating moderate lipophilicity) |
Dosage Effects
The effects of this compound vary significantly with dosage:
- Low Doses (1-10 µM) : Minimal effects on cell viability; potential for cellular signaling modulation.
- Moderate Doses (10-50 µM) : Observable effects on apoptosis and cellular metabolism.
- High Doses (>50 µM) : Induction of significant cytotoxicity and apoptosis in cancer cells.
Metabolic Pathways
This compound is involved in various metabolic pathways:
- Enzyme Interaction : It interacts with enzymes such as tyrosine-protein kinase, influencing signal transduction pathways.
- Transport Mechanisms : The compound's efficacy is influenced by its transport across cellular membranes via specific transporters.
Subcellular Localization
The localization of this compound within cells affects its biological activity. It has been observed to accumulate in the nucleus and mitochondria, where it may exert its effects on gene expression and energy metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
